
1-Benzyl-1-butylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1-butylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . This compound, specifically, features a benzyl group and a butyl group attached to the guanidine core, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-butylguanidine can be synthesized through several methods. One common approach involves the guanylation of amines with carbodiimides or cyanamides . For instance, the reaction of benzylamine with butyl isocyanate in the presence of a catalyst can yield this compound. Transition metal catalysis, such as using palladium or copper catalysts, can also facilitate the synthesis .
Industrial Production Methods: Industrial production often employs scalable methods such as catalytic guanylation reactions. These methods are optimized for high yield and purity, using catalysts like scandium triflate or ytterbium triflate under mild conditions . The choice of solvent and reaction temperature can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1-butylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1-butylguanidine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Benzyl-1-butylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity . The benzyl and butyl groups can enhance its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1,4,7,10-tetraazacyclododecane: Used in metal-coded affinity tags and has applications in biomedicine.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Known for its use as a catalyst in organic synthesis.
Uniqueness: 1-Benzyl-1-butylguanidine stands out due to its specific structural features, such as the combination of benzyl and butyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and affinity, such as in medicinal chemistry and biological research .
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
1-benzyl-1-butylguanidine |
InChI |
InChI=1S/C12H19N3/c1-2-3-9-15(12(13)14)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H3,13,14) |
InChI-Schlüssel |
BTIHWYDNRWPSAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC1=CC=CC=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



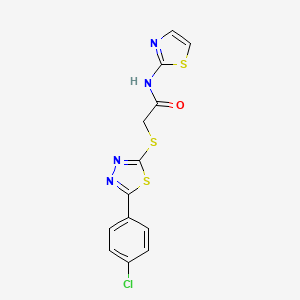

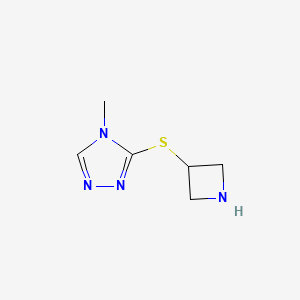
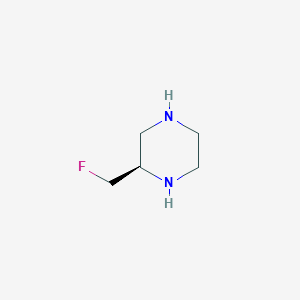
![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)

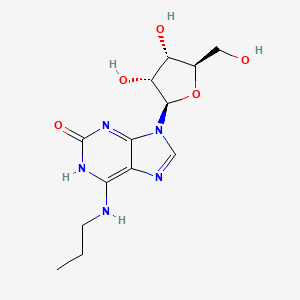
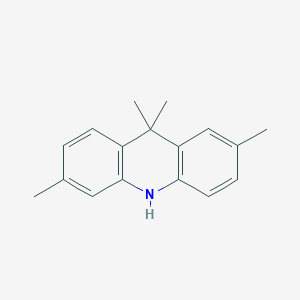
![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)
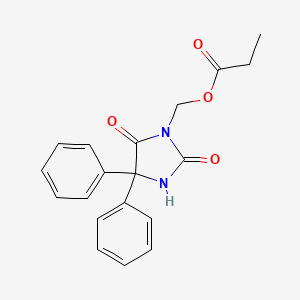
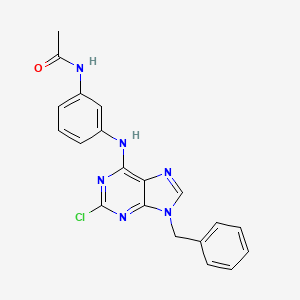
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
